molecular formula C10H12ClNO2 B2995081 Ethyl 2-(3-amino-4-chlorophenyl)acetate CAS No. 65690-73-5

Ethyl 2-(3-amino-4-chlorophenyl)acetate

Cat. No.: B2995081
CAS No.: 65690-73-5
M. Wt: 213.66
InChI Key: GTXCCOLDXGKGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-4-chlorophenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an amino group at the third position and a chlorine atom at the fourth position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-amino-4-chlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-4-chlorobenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Industrial production often employs automated systems for precise control of reaction parameters and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-4-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-amino-3-chlorophenyl)acetate: Similar structure but with different substitution pattern.

    Methyl 2-(3-amino-4-chlorophenyl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(3-amino-4-bromophenyl)acetate: Similar structure with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chlorine substituents on the phenyl ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 2-(3-amino-4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXCCOLDXGKGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.